2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
2-Methyl-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a bicyclic compound with a unique structure that includes an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves a Diels-Alder reaction. One common method starts with the reaction between 2-methylfuran and methyl 3-bromopropiolate . This reaction is highly regioselective and produces the desired bicyclic structure. The reaction conditions often involve the use of a catalyst such as silver nitrate in acetone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves its interaction with various molecular targets. The oxygen bridge in its structure allows for unique interactions with enzymes and other proteins, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the carboxylic acid group.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound is similar but does not have the oxygen bridge.
Uniqueness
2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of a bicyclic structure with an oxygen bridge and a carboxylic acid group.
Properties
CAS No. |
260543-83-7 |
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Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c1-8(7(9)10)4-5-2-3-6(8)11-5/h2-3,5-6H,4H2,1H3,(H,9,10) |
InChI Key |
WMVOYAFCBLWROP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C=CC1O2)C(=O)O |
Origin of Product |
United States |
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